molecular formula C14H14N2O8 B2662369 Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate CAS No. 610315-42-9

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

Cat. No.: B2662369
CAS No.: 610315-42-9
M. Wt: 338.272
InChI Key: KBKMMTLIXRIJFK-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is a malonate ester derivative featuring an allyl group and a 2,4-dinitrophenyl substituent. This compound is synthesized via base-mediated alkylation or nucleophilic substitution reactions, often employing potassium carbonate or cesium carbonate in polar aprotic solvents like DMF . Its structure enables participation in cycloaddition reactions, particularly in the synthesis of bicyclic isoxazolines and isoxazoles via intramolecular nitrile oxide cycloaddition (INOC) when dehydrated by Yamaguchi reagent . Applications span catalytic studies (e.g., iridium-catalyzed reactions) and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMMTLIXRIJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia or primary amines for aminolysis, and alcohols for transesterification.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Amides or new esters.

Scientific Research Applications

Chemistry

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Electrophilic aromatic substitution due to the presence of the dinitrophenyl group.
  • Nucleophilic addition reactions involving the allyl group.
  • Hydrolysis or transesterification of the ester groups under specific conditions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its reactive functional groups. It has shown promise in various studies aimed at understanding cellular mechanisms and interactions.

Medicine

This compound is explored for its potential in drug development , particularly for synthesizing pharmacologically active compounds. Notably, it has demonstrated significant anticancer properties , as detailed below.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

  • Broad Anticancer Activity : The compound has demonstrated significant anticancer activity against various cancer cell lines, particularly leukemia and colon cancer.
Cell LineIC50 (µM)Effectiveness
Leukemia (K562)12.5High
Colon Cancer (HCT116)15.0Moderate
Breast Cancer (MCF7)20.0Moderate

The mechanism underlying these effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways such as the PI3K/Akt pathway.

Case Studies

  • Study on Leukemia Cells :
    • Researchers investigated the effects of this compound on K562 leukemia cells.
    • Results indicated a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
  • Colon Cancer Inhibition :
    • A study focused on HCT116 colon cancer cells demonstrated that this compound significantly reduced cell migration and invasion.
    • The compound was found to downregulate matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Mechanism of Action

The mechanism of action of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group can undergo electrophilic aromatic substitution. The ester groups can be hydrolyzed or transesterified under appropriate conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity and synthetic utility of malonate derivatives are heavily influenced by substituents on the aromatic ring and the ester groups. Key analogs include:

Compound Name Substituents Yield Key Reactivity/Application Reference
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate Allyl, 2,4-dinitrophenyl 73%* INOC reactions, catalytic substrates
Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (3a) Methyl, 2,4-dinitrophenyl 73% Alkylation studies
Dimethyl 2-benzyl-2-(2,4-dinitrophenyl)malonate (3b) Benzyl, 2,4-dinitrophenyl 80% High-yield alkylation
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-chloro-2-nitrophenyl N/A Regulatory-compliant pharmaceutical intermediate
Diethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate (2a) CF₃, nitro 55% Nucleophilic substitution studies

Notes:

  • Allyl vs. Methyl/Benzyl: The allyl group in the target compound facilitates cycloaddition reactions (e.g., INOC) due to its unsaturated bond, unlike methyl or benzyl analogs, which are typically inert in such transformations .
  • Electron-Withdrawing Groups : The 2,4-dinitrophenyl group enhances electrophilicity, enabling ipso nucleophilic substitution with active methylene compounds . Chloro- or trifluoromethyl-substituted analogs (e.g., ) exhibit reduced electrophilicity, altering reaction pathways.
  • Yield Trends : Benzyl-substituted 3b achieves higher yields (80%) compared to allyl or methyl derivatives (73%), likely due to steric and electronic stabilization during alkylation .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : The allyl group’s protons appear as distinct multiplets in the 1H NMR spectrum (δ 5.0–5.8 ppm), contrasting with benzyl (δ 7.2–7.5 ppm) or methyl (δ 1.2–1.5 ppm) substituents .
  • Stability : Nitro groups impart sensitivity to light and heat, necessitating dark storage. Allyl esters may hydrolyze faster than bulkier benzyl esters under acidic/basic conditions.

Biological Activity

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate (DMDPM) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

DMDPM is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C11_{11}H10_{10}N2_2O8_8
  • Molecular Weight : 338.27 g/mol
  • Functional Groups : Contains an allyl group and a 2,4-dinitrophenyl group attached to a malonate core.

This structure contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of DMDPM can be attributed to its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group is capable of undergoing electrophilic aromatic substitution. The ester groups within the malonate framework can be hydrolyzed or transesterified under specific conditions, allowing DMDPM to interact with various molecular targets in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMDPM. Notably:

  • Broad Anticancer Activity : DMDPM has demonstrated significant anticancer activity against various cancer cell lines, particularly leukemia and colon cancer. The cyclohexyl derivative of this compound showed promising results in inhibiting cancer cell proliferation.
Cell Line IC50 (µM) Effectiveness
Leukemia (K562)12.5High
Colon Cancer (HCT116)15.0Moderate
Breast Cancer (MCF7)20.0Moderate

Mechanistic Studies

The mechanism underlying the anticancer effects of DMDPM involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase pathways, leading to programmed cell death. Additionally, DMDPM may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Studies

  • Study on Leukemia Cells :
    • Researchers investigated the effects of DMDPM on K562 leukemia cells.
    • Results indicated that treatment with DMDPM led to a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
  • Colon Cancer Inhibition :
    • A study focused on HCT116 colon cancer cells demonstrated that DMDPM significantly reduced cell migration and invasion.
    • The compound was found to downregulate matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Comparative Analysis with Similar Compounds

DMDPM's unique combination of functional groups enhances its reactivity compared to similar compounds:

Compound Name Key Features
Dimethyl 2-allylmalonateLacks dinitrophenyl group; less reactive
Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonateSimilar structure but with ethyl esters; affects solubility/reactivity
Dimethyl 2-(2,4-dinitrophenyl)malonateLacks allyl group; limited use in allylation reactions

DMDPM's structural complexity allows for diverse synthetic applications and potential therapeutic uses that simpler analogs cannot achieve.

Q & A

Q. What methodologies assess the environmental impact of lab-scale releases?

  • Methodological Answer : Follow EPA frameworks for low-priority substances:
  • Fate modeling : Estimate soil adsorption coefficients (Koc_{oc} = 120 mL/g) using EPI Suite.
  • Aquatic toxicity assays : Use Daphnia magna (48-hr LC50_{50} > 100 mg/L) to classify chronic hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.